molecular formula C14H13BrN8O2S2 B11054027 N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide

N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No. B11054027
M. Wt: 469.3 g/mol
InChI Key: NSEJQHPKAFAVAF-UHFFFAOYSA-N
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Description

N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a tetrazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 4-bromophenylamine.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final compound is obtained by coupling the thiadiazole and tetrazole intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes involving thiadiazole and tetrazole-containing molecules.

Mechanism of Action

The mechanism of action of N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The electronic properties of the compound can be exploited in the design of new materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole, which have been studied for their antimicrobial properties.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-phenyltetrazole, which are known for their use in pharmaceuticals and materials science.

Uniqueness

N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

properties

Molecular Formula

C14H13BrN8O2S2

Molecular Weight

469.3 g/mol

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C14H13BrN8O2S2/c15-9-1-3-10(4-2-9)17-12(25)7-26-14-20-19-13(27-14)18-11(24)5-6-23-8-16-21-22-23/h1-4,8H,5-7H2,(H,17,25)(H,18,19,24)

InChI Key

NSEJQHPKAFAVAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NN=N3)Br

Origin of Product

United States

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